molecular formula C₁₆H₁₉N₃O₄S B1147005 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 49841-96-5

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1147005
CAS RN: 49841-96-5
M. Wt: 349.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the condensation of amino acids with aldehydes or ketones. For example, thiazolidine-2,4-dicarboxylic acid, a related compound, is synthesized from the condensation of glyoxylic acid with L(-)R-cysteine, indicating a potential pathway for synthesizing related compounds (Refouvelet et al., 1994). Similar strategies could be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by a five-membered ring containing nitrogen and sulfur atoms. For instance, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, a compound with a related structure, exhibits a planar thiazolidine moiety, suggesting that similar planarity might be observed in the target compound (Kosma et al., 2012).

Chemical Reactions and Properties

Thiazolidine derivatives are known for their reactivity towards various chemical transformations. The interaction of D-penicillamine with aldehydes and ketones, for example, leads to the formation of 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid, highlighting the reactivity of the thiazolidine ring in nucleophilic addition reactions (Bell et al., 1994).

Physical Properties Analysis

The physical properties of thiazolidine derivatives, such as solubility and melting point, are influenced by their molecular structure. Although specific data for the target compound is not available, related compounds exhibit distinct physical properties based on their functional groups and molecular geometry. For instance, the crystalline structure and solubility characteristics of thiazolidine derivatives can be studied through X-ray diffraction and solubility tests, respectively.

Chemical Properties Analysis

Thiazolidine and phenylpiperazine derivatives exhibit a range of chemical properties, including antimicrobial and anticancer activities. For example, a series of thiazolidinone derivatives have been evaluated for their antimicrobial activity, demonstrating the potential biological relevance of these compounds (Patel et al., 2012). Similarly, the chemical properties such as reactivity towards nucleophiles, electrophiles, and radicals can be inferred based on the functional groups present in the molecule.

Scientific Research Applications

Anticancer Activity

Studies have shown that thiazolidinone derivatives exhibit promising anticancer properties. For instance, the synthesis of certain thiazolidinone and benzothiazole conjugates has demonstrated significant in vitro anticancer activity against human cervical cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Prabhu et al., 2015).

Antimicrobial Activity

Thiazolidinones have also been explored for their antimicrobial efficacy. Research involving fluoroquinolone-based 4-thiazolidinones and their derivatives showcases substantial antimicrobial properties, including antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents (Patel & Patel, 2010).

Anti-Inflammatory and Analgesic Activity

Further studies indicate that thiazolidinone compounds can be synthesized for potential use as anti-inflammatory and analgesic agents. This application is particularly relevant for developing new drugs to manage pain and inflammation with minimized side effects (Nikalje et al., 2015).

Antituberculosis Agents

The synthesis of thiazolidinone derivatives has been evaluated for their tuberculostatic activity, presenting a promising avenue for tuberculosis treatment. The structural modification of these compounds can lead to the development of effective antituberculosis drugs (Foks et al., 2004).

properties

IUPAC Name

2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-14(24-16)10-13(21)17-9(12(20)18-10)8-6-4-3-5-7-8/h3-7,9-11,14,19H,1-2H3,(H,17,21)(H,18,20)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAJCNSGBADDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C2C(=O)NC(C(=O)N2)C3=CC=CC=C3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70320641
Record name 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

CAS RN

94595-14-9
Record name NSC362657
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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